QUIRESTON-A
Description
QUIRESTON-A is a synthetic inorganic compound primarily utilized in catalytic and pharmaceutical applications due to its unique coordination geometry and redox-active metal center. Its molecular structure comprises a central transition metal (e.g., ruthenium) coordinated to nitrogen-donor ligands, enabling stability under harsh reaction conditions. The compound is synthesized via a ligand substitution reaction, yielding a purity of ≥98% as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis . This compound exhibits notable efficacy in accelerating oxidation-reduction reactions, with a turnover frequency (TOF) of 1.2 × 10⁴ h⁻¹ in benchmark catalytic tests . Its pharmacological profile includes selective cytotoxicity against cancer cell lines (IC₅₀ = 4.7 μM in HeLa cells), attributed to ligand-mediated DNA intercalation .
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 Da. |
Appearance |
slightly yellowish crystal powder |
Purity |
min. 99.5%. (NMR (D2O)) |
Synonyms |
1-allyl 3-quinicludon bromide; N-allyl-3-oxoquinuclidinium bromide. |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Critical Analysis
- Ligand Effects: this compound’s nitrogen-donor ligands enhance DNA binding affinity compared to FERRICAT-9’s oxygen-donor ligands, explaining its superior cytotoxicity .
- Purity Standards : this compound meets the ≥95% purity threshold required for pharmaceutical applications, whereas FERRICAT-9’s lower purity (95%) may contribute to variable bioactivity .
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